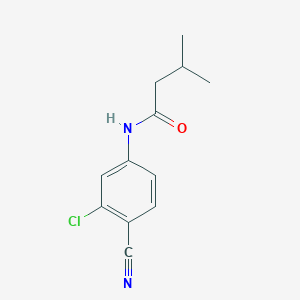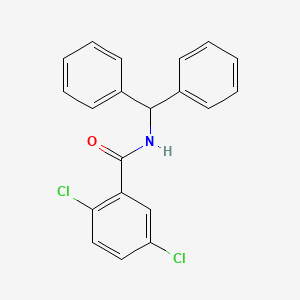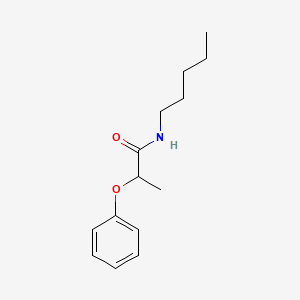
1-(4-methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, methoxyphenyl, and methylphenyl groups
Méthodes De Préparation
The synthesis of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxyphenyl and Methylphenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Final Assembly: The final step involves coupling the pyrrolidine ring with the methoxyphenyl and methylphenyl groups under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(4-Hydroxy-2-methoxyphenyl)ethanone: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: This compound is used in different chemical reactions and has distinct applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)20-19(23)14-11-18(22)21(12-14)15-7-9-16(24-2)10-8-15/h3-10,14H,11-12H2,1-2H3,(H,20,23) |
Clé InChI |
DITQPGUQKJRJPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11170196.png)


![N-(2-methoxy-5-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11170222.png)



![2-phenoxy-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B11170247.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B11170250.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11170258.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170261.png)



